Cas no 1569300-69-1 (1,3-Dioxane-2-methanol, 2-(1E)-1-buten-1-yl-5,5-dimethyl-α-(2-methylphenyl)-)

1,3-Dioxane-2-methanol, 2-(1E)-1-buten-1-yl-5,5-dimethyl-α-(2-methylphenyl)- structure
1569300-69-1 structure
Nome do Produto:1,3-Dioxane-2-methanol, 2-(1E)-1-buten-1-yl-5,5-dimethyl-α-(2-methylphenyl)-
N.o CAS:1569300-69-1
MF:C18H26O3
MW:290.397245883942
CID:4494844

1,3-Dioxane-2-methanol, 2-(1E)-1-buten-1-yl-5,5-dimethyl-α-(2-methylphenyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Dioxane-2-methanol, 2-(1E)-1-buten-1-yl-5,5-dimethyl-α-(2-methylphenyl)-
    • Inchi: 1S/C18H26O3/c1-5-6-11-18(20-12-17(3,4)13-21-18)16(19)15-10-8-7-9-14(15)2/h6-11,16,19H,5,12-13H2,1-4H3/b11-6+
    • Inchi: 1S/C18H26O3/c1-5-6-11-18(20-12-17(3,4)13-21-18)16(19)15-10-8-7-9-14(15)2/h6-11,16,19H,5,12-13H2,1-4H3/b11-6+
    • Inchi: 1S/C18H26O3/c1-5-6-11-18(20-12-17(3,4)13-21-18)16(19)15-10-8-7-9-14(15)2/h6-11,16,19H,5,12-13H2,1-4H3/b11-6+
    • Inchi: 1S/C18H26O3/c1-5-6-11-18(20-12-17(3,4)13-21-18)16(19)15-10-8-7-9-14(15)2/h6-11,16,19H,5,12-13H2,1-4H3/b11-6+
    • Inchi: 1S/C18H26O3/c1-5-6-11-18(20-12-17(3,4)13-21-18)16(19)15-10-8-7-9-14(15)2/h6-11,16,19H,5,12-13H2,1-4H3/b11-6+
    • Chave InChI: NRMDRJYNVJBLHG-IZZDOVSWSA-N
    • Chave InChI: NRMDRJYNVJBLHG-IZZDOVSWSA-N
    • Chave InChI: NRMDRJYNVJBLHG-IZZDOVSWSA-N
    • Chave InChI: NRMDRJYNVJBLHG-IZZDOVSWSA-N
    • Chave InChI: NRMDRJYNVJBLHG-IZZDOVSWSA-N
    • SMILES: O1CC(C)(C)COC1(/C=C/CC)C(C1=CC=CC=C1C)O
    • SMILES: O1CC(C)(C)COC1(/C=C/CC)C(C1=CC=CC=C1C)O
    • SMILES: O1CC(C)(C)COC1(/C=C/CC)C(C1=CC=CC=C1C)O
    • SMILES: O1CC(C)(C)COC1(/C=C/CC)C(C1=CC=CC=C1C)O
    • SMILES: O1CC(C)(C)COC1(/C=C/CC)C(C1=CC=CC=C1C)O

Propriedades Experimentais

  • Densidade: 1.073±0.06 g/cm3(Predicted)
  • Densidade: 1.073±0.06 g/cm3(Predicted)
  • Densidade: 1.073±0.06 g/cm3(Predicted)
  • Densidade: 1.073±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 388.5±37.0 °C(Predicted)
  • Ponto de ebulição: 388.5±37.0 °C(Predicted)
  • Ponto de ebulição: 388.5±37.0 °C(Predicted)
  • Ponto de ebulição: 388.5±37.0 °C(Predicted)
  • Ponto de ebulição: 388.5±37.0 °C(Predicted)
  • pka: 14.03±0.20(Predicted)
  • pka: 14.03±0.20(Predicted)
  • pka: 14.03±0.20(Predicted)
  • pka: 14.03±0.20(Predicted)
  • pka: 14.03±0.20(Predicted)
Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司